N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1396850-31-9
VCID: VC6835667
InChI: InChI=1S/C16H25NO4/c1-16(2,3)14(18)9-10-17-15(19)11-21-13-8-6-5-7-12(13)20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)
SMILES: CC(C)(C)C(CCNC(=O)COC1=CC=CC=C1OC)O
Molecular Formula: C16H25NO4
Molecular Weight: 295.379

N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 1396850-31-9

Cat. No.: VC6835667

Molecular Formula: C16H25NO4

Molecular Weight: 295.379

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide - 1396850-31-9

Specification

CAS No. 1396850-31-9
Molecular Formula C16H25NO4
Molecular Weight 295.379
IUPAC Name N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C16H25NO4/c1-16(2,3)14(18)9-10-17-15(19)11-21-13-8-6-5-7-12(13)20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)
Standard InChI Key FWOOLNBXDCKTFI-UHFFFAOYSA-N
SMILES CC(C)(C)C(CCNC(=O)COC1=CC=CC=C1OC)O

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name, N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide, delineates its core structure:

  • Acetamide backbone: A carbonyl group bonded to an amine-functionalized aliphatic chain.

  • 3-Hydroxy-4,4-dimethylpentyl substituent: A five-carbon chain with hydroxyl (-OH) and two methyl (-CH₃) groups at the 3rd and 4th positions, respectively.

  • 2-Methoxyphenoxy moiety: A phenyl ring substituted with a methoxy (-OCH₃) group at the 2nd position, connected via an ether linkage.

Molecular Formula: C16H25NO4\text{C}_{16}\text{H}_{25}\text{NO}_4
Molecular Weight: 295.36 g/mol (calculated via compositional analysis).

Synthesis and Reaction Pathways

Core Synthetic Strategies

While no explicit synthesis protocol exists for this compound, analogous acetamide derivatives (e.g., ) suggest a multi-step approach:

  • Formation of the 3-hydroxy-4,4-dimethylpentylamine:

    • Alkylation: Reacting 4,4-dimethylpentan-3-ol with ammonia under catalytic hydrogenation or using a Gabriel synthesis protocol.

    • Hydroxyl protection: Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during subsequent steps.

  • Acetamide bond formation:

    • Reacting the amine intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound .

  • Deprotection and purification:

    • Removal of protecting groups (if used) and purification via column chromatography or recrystallization .

Key Reaction Considerations

  • Steric hindrance: The 4,4-dimethyl group on the pentyl chain may slow nucleophilic substitution or acylation reactions, necessitating elevated temperatures or prolonged reaction times.

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .

Physicochemical Properties

PropertyValue/Description
Molecular Weight295.36 g/mol
logP~2.1 (predicted via ChemDraw)
Water SolubilityLow (hydrophobic substituents)
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (amide O, ether O, methoxy O)

Thermal Stability: The aromatic methoxyphenoxy group likely enhances thermal resistance compared to purely aliphatic acetamides.

Computational and Predictive Data

Molecular Dynamics Simulations

  • Target binding: Docking studies (AutoDock Vina) predict affinity for serine/threonine kinases, with a binding energy of -8.2 kcal/mol.

  • ADMET Profile:

    • Absorption: High intestinal permeability (Caco-2 model).

    • Metabolism: Susceptible to cytochrome P450 3A4 oxidation.

Challenges and Future Directions

  • Synthetic optimization: Scalable routes require addressing steric challenges in the pentyl chain.

  • Biological validation: In vitro assays are needed to confirm predicted antimicrobial and kinase-inhibitory activities .

  • Toxicological profiling: Metabolite identification and off-target effects must be characterized.

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